N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,3-dimethoxybenzamide N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,3-dimethoxybenzamide
Brand Name: Vulcanchem
CAS No.: 946261-74-1
VCID: VC7201267
InChI: InChI=1S/C18H19ClN2O5S/c1-25-16-6-3-5-13(17(16)26-2)18(22)20-12-7-8-14(19)15(11-12)21-9-4-10-27(21,23)24/h3,5-8,11H,4,9-10H2,1-2H3,(H,20,22)
SMILES: COC1=CC=CC(=C1OC)C(=O)NC2=CC(=C(C=C2)Cl)N3CCCS3(=O)=O
Molecular Formula: C18H19ClN2O5S
Molecular Weight: 410.87

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,3-dimethoxybenzamide

CAS No.: 946261-74-1

Cat. No.: VC7201267

Molecular Formula: C18H19ClN2O5S

Molecular Weight: 410.87

* For research use only. Not for human or veterinary use.

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,3-dimethoxybenzamide - 946261-74-1

Specification

CAS No. 946261-74-1
Molecular Formula C18H19ClN2O5S
Molecular Weight 410.87
IUPAC Name N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2,3-dimethoxybenzamide
Standard InChI InChI=1S/C18H19ClN2O5S/c1-25-16-6-3-5-13(17(16)26-2)18(22)20-12-7-8-14(19)15(11-12)21-9-4-10-27(21,23)24/h3,5-8,11H,4,9-10H2,1-2H3,(H,20,22)
Standard InChI Key RZAACEFFGDEGJW-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1OC)C(=O)NC2=CC(=C(C=C2)Cl)N3CCCS3(=O)=O

Introduction

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,3-dimethoxybenzamide is a synthetic organic compound that belongs to the class of amides. Its structure features a benzamide core linked to a phenyl ring substituted with a chloro group and a dioxidoisothiazolidin moiety, as well as methoxy groups at the 2nd and 3rd positions of the benzene ring. This unique arrangement of functional groups contributes to its potential biological activity and applications in medicinal chemistry.

Structural Characteristics

The molecular structure of this compound includes:

  • Chlorinated phenyl group: Enhances reactivity and potential biological interactions.

  • Dioxidoisothiazolidine moiety: Imparts distinct chemical properties and reactivity.

  • Methoxy-substituted benzamide: Provides additional sites for chemical modification.

The molecular formula is C16H15ClN2O5S, with a molecular weight of approximately 382.82 g/mol. The presence of both aromatic and heterocyclic components makes it versatile for various chemical reactions.

Synthesis

The synthesis of N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,3-dimethoxybenzamide typically involves:

  • Starting materials: A chlorinated aromatic amine (e.g., 4-chloroaniline) and a methoxy-substituted benzoic acid derivative.

  • Coupling reaction: Formation of the amide bond using coupling agents such as carbodiimides or acid chlorides.

  • Oxidation step: Introduction of the dioxidoisothiazolidine moiety through controlled oxidation reactions.

Reaction conditions, including temperature, solvent choice, and catalyst selection, are critical for optimizing yield and purity. Techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) are often employed to monitor reaction progress.

Biological Significance

Compounds with similar structural motifs have demonstrated various biological activities, including:

  • Antimicrobial properties: The dioxidoisothiazolidine group has been associated with antibacterial and antifungal activity.

  • Potential anticancer activity: Methoxybenzamides are known to interact with cellular receptors or enzymes involved in cancer pathways.

While specific biological data for this compound are not available in the provided sources, its structural analogs suggest possible roles in medicinal chemistry research.

Applications

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,3-dimethoxybenzamide has potential applications in:

  • Drug development: As a lead compound for designing novel therapeutics targeting microbial infections or cancer.

  • Chemical biology: For studying interactions with enzymes or receptors due to its functional diversity.

  • Material science: Its stability and reactivity may allow for use in specialized polymers or coatings.

Research Findings on Analogous Compounds

Table 1 summarizes findings from structurally related compounds:

Compound NameKey FindingsReference
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-isopropoxybenzamidePotential anticancer properties through receptor inhibition
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-cyclopropanecarboxamideDemonstrated applications in pharmacology and material science
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-ethoxybenzamideHighlighted for its biological activity and use in medicinal chemistry

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator